![molecular formula C12H9ClN2O3 B2647781 [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 70751-12-1](/img/structure/B2647781.png)
[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Description
“[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid” is a chemical compound that is a derivative of pyrazole . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, has been a subject of interest for many researchers . A series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for antifungal activity against a pathogenic strain of fungi and antibacterial activity against Gram-positive and Gram-negative organisms .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various methods such as X-ray diffraction and DFT calculations .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : The compound [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid has been a focal point in the synthesis and characterization of complex chemical structures. For example, a study detailed the synthesis and spectroscopic characterization of a structurally similar compound, emphasizing its crystal structure stabilized by intermolecular hydrogen bonds, forming centrosymmetric dimers and generating graph set motifs (Aydin et al., 2010).
Crystallographic and Spectroscopic Studies : Detailed crystallographic and spectroscopic studies have been conducted on compounds bearing resemblance in structure. These studies provide insights into the molecular geometry, stability, and electronic properties, often employing techniques like X-ray diffraction and NMR spectroscopy. For instance, a compound with a similar chlorophenyl component was characterized using such techniques, revealing significant insights into its molecular structure (Şahin et al., 2014).
Intermolecular Interactions and Stability : The stability of these compounds is often attributed to specific intermolecular interactions. Studies have pinpointed how such compounds are linked into a framework structure by hydrogen bonds, contributing to their stability and potentially influencing their reactivity and functional applicability (Şahin et al., 2014).
Medicinal and Biological Applications
Antimicrobial Activity : Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial properties. Studies have shown that such compounds can exhibit moderate to good antibacterial activity against various bacterial strains, indicating their potential utility in developing new antimicrobial agents (Kadian et al., 2012; Flefel et al., 2018).
Antioxidant Properties : The antioxidant properties of structurally related compounds have been a subject of research, with studies indicating that certain derivatives can exhibit significant antioxidant activities. These findings are crucial in the context of developing therapeutic agents aimed at combating oxidative stress-related diseases (Mehvish & Kumar, 2022).
Anticancer Potential : The anticancer activities of compounds bearing the [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl] moiety have been investigated, with some derivatives showing promising results against various cancer cell lines. This highlights the potential of these compounds in developing new anticancer therapies (Awad et al., 2018).
In Silico Molecular Docking Studies : Molecular docking studies have been utilized to predict the interaction of such compounds with biological targets, providing insights into their potential therapeutic applications. For instance, novel pyridine derivatives, structurally akin to this compound, have been subjected to molecular docking screenings, indicating their potential in antimicrobial and antioxidant applications (Flefel et al., 2018).
Chemical Applications and Synthesis
Synthetic Routes and Applications : The chemical structure of this compound lends itself to various synthetic routes and applications. These compounds can serve as intermediates in synthesizing more complex chemical entities, potentially useful in material science, chemical synthesis, and pharmaceuticals (Holla et al., 2004).
Corrosion Inhibition : Interestingly, derivatives of pyridazine, similar in structure to this compound, have been studied for their corrosion inhibition properties. These studies are essential for understanding the compound's potential applications in material protection and longevity, particularly in acidic environments (Ghazoui et al., 2017; Nahlé et al., 2017).
properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-9-3-1-8(2-4-9)10-5-6-11(16)15(14-10)7-12(17)18/h1-6H,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLPNRKBUSYBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333181 | |
| Record name | 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670287 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
70751-12-1 | |
| Record name | 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2647698.png)
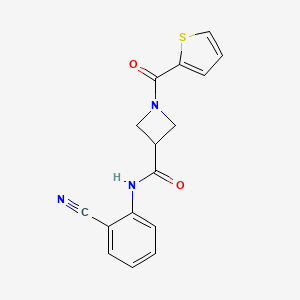
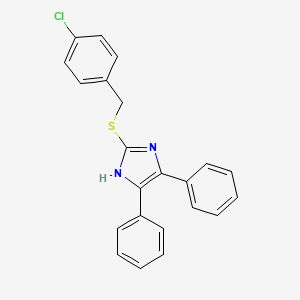

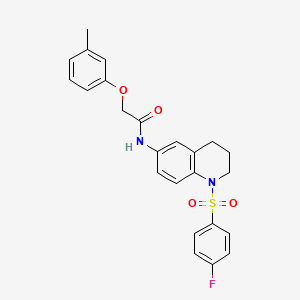
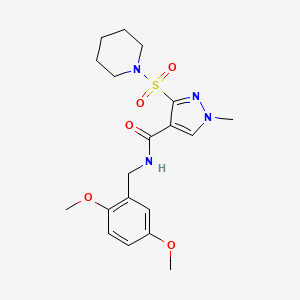
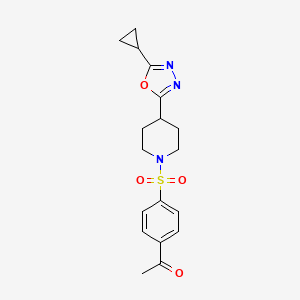
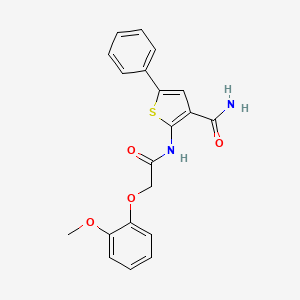
![[(1-Prop-2-ynylbenzimidazol-2-yl)methoxy]naphthalene](/img/structure/B2647712.png)
![Ethyl 2-(4-(dimethylamino)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2647713.png)
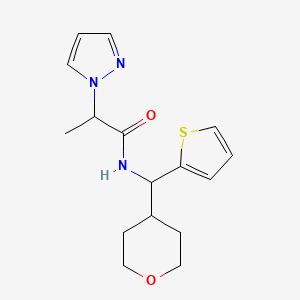


![4-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2647719.png)